![molecular formula C18H21NO4S B2918263 Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate CAS No. 358377-75-0](/img/structure/B2918263.png)
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate
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Overview
Description
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester group, a dimethylphenyl group, and a methylsulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminomethylbenzoic acid with 3,4-dimethylphenyl isocyanate to form an intermediate, which is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves esterification with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the intermediate, sulfonylation, and esterification. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzoates.
Scientific Research Applications
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzoate ester group can facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: Similar structure but lacks the dimethylphenyl and methylsulfonyl groups.
Methyl 4-[(3,4-dimethylphenyl)sulfanyl]methylbenzoate: Similar but contains a sulfanyl group instead of a sulfonyl group.
Uniqueness
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate is unique due to the presence of both the dimethylphenyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity. These groups enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to similar compounds .
Biological Activity
Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate (CAS Number: 358377-75-0) is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a summary of research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19N O4S
- Molecular Weight : 333.41 g/mol
- IUPAC Name : this compound
The compound features a benzoate structure with a methylsulfonyl group and a dimethylphenyl moiety, which contribute to its unique biological properties.
Research indicates that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can lead to altered biosynthesis of key metabolites.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : There is evidence to suggest that the compound can modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Antioxidant Activity
A study evaluated the antioxidant capacity of various benzoate derivatives, including this compound). Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative damage in cells.
Anti-inflammatory Properties
In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This activity suggests that it may be beneficial in treating conditions characterized by excessive inflammation.
Enzyme Inhibition Studies
Research conducted on enzyme kinetics revealed that this compound effectively inhibited the enzyme cyclooxygenase (COX), which is crucial in the inflammatory response. The inhibition was dose-dependent, indicating a potential therapeutic application in pain management and inflammatory disorders.
Case Studies
-
Case Study on Antioxidant Effects :
- Objective : To assess the antioxidant effects of this compound in cellular models.
- Methodology : Human fibroblast cells were treated with varying concentrations of the compound. The levels of reactive oxygen species (ROS) were measured.
- Findings : A significant reduction in ROS levels was observed at higher concentrations, supporting its role as an antioxidant agent.
-
Clinical Relevance in Inflammation :
- Objective : To evaluate the anti-inflammatory effects of the compound in an animal model of arthritis.
- Methodology : Rats induced with arthritis were treated with this compound.
- Findings : The treatment resulted in decreased paw swelling and lower levels of inflammatory markers compared to control groups.
Properties
IUPAC Name |
methyl 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-10-17(11-14(13)2)19(24(4,21)22)12-15-6-8-16(9-7-15)18(20)23-3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEKKQMGPDVHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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